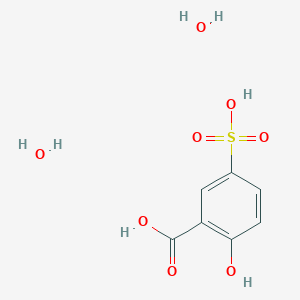
Iodoazidopotentidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoazidopotentidine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the histamine H2 receptor antagonist, potentidine, and is used as a photoaffinity labeling agent. The compound is synthesized through a series of chemical reactions that involve the use of iodine and azide functional groups. Iodoazidopotentidine has been used in various studies to investigate the mechanism of action of histamine H2 receptors, as well as to identify the binding sites of other ligands.
Mécanisme D'action
The mechanism of action of iodoazidopotentidine involves the covalent modification of the histamine H2 receptor. Upon exposure to ultraviolet light, the azide functional group of iodoazidopotentidine undergoes a photochemical reaction that results in the formation of a highly reactive nitrene intermediate. This intermediate then reacts with nearby amino acid residues in the receptor, resulting in the covalent modification of the receptor.
Biochemical and Physiological Effects
Iodoazidopotentidine has been shown to have minimal biochemical and physiological effects. The compound does not bind to histamine H2 receptors, nor does it affect their activity. However, the covalent modification of the receptor by iodoazidopotentidine can provide valuable information about the structure and function of the receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of iodoazidopotentidine is its specificity for histamine H2 receptors. The compound can be used to selectively label these receptors, allowing for the identification of their binding sites. However, one limitation of iodoazidopotentidine is its potential for non-specific labeling of other proteins. This can be mitigated by using appropriate controls and experimental conditions.
Orientations Futures
There are several future directions for the use of iodoazidopotentidine in scientific research. One direction is the investigation of the interaction between histamine H2 receptors and other proteins, such as G-proteins and β-arrestins. Another direction is the use of iodoazidopotentidine to study the conformational changes that occur in the receptor upon ligand binding. Additionally, iodoazidopotentidine can be used to identify the binding sites of other ligands, such as inverse agonists and allosteric modulators. Overall, iodoazidopotentidine has the potential to provide valuable insights into the structure and function of histamine H2 receptors, as well as other proteins involved in signal transduction.
Méthodes De Synthèse
The synthesis of iodoazidopotentidine involves several steps. The first step is the protection of the amine group of potentidine using a protecting group such as Boc (tert-butoxycarbonyl). The next step is the introduction of an iodine atom into the molecule using iodine monochloride. The resulting compound is then reacted with sodium azide to introduce the azide functional group. Finally, the protecting group is removed to obtain iodoazidopotentidine.
Applications De Recherche Scientifique
Iodoazidopotentidine has been used extensively in scientific research to investigate the mechanism of action of histamine H2 receptors. The compound has been used to identify the binding sites of other ligands, as well as to study the conformational changes that occur in the receptor upon ligand binding. Iodoazidopotentidine has also been used to study the interaction between histamine H2 receptors and G-proteins.
Propriétés
Numéro CAS |
126632-02-8 |
|---|---|
Nom du produit |
Iodoazidopotentidine |
Formule moléculaire |
C26H32IN9O2 |
Poids moléculaire |
629.5 g/mol |
Nom IUPAC |
4-azido-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide |
InChI |
InChI=1S/C26H32IN9O2/c27-23-17-21(8-9-24(23)34-35-29)25(37)30-11-12-32-26(33-19-28)31-10-5-15-38-22-7-4-6-20(16-22)18-36-13-2-1-3-14-36/h4,6-9,16-17H,1-3,5,10-15,18H2,(H,30,37)(H2,31,32,33) |
Clé InChI |
ZDEJFUULRAFTAI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)NC#N |
SMILES canonique |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)NC#N |
Autres numéros CAS |
126632-02-8 |
Synonymes |
I-AZPT iodoazidopotentidine N-(2-(4-azido-3-iodobenzamido)ethyl)-N'-cyano-N''-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)

